IUPAC name for (2-Allylphenoxy)trimethylsilane
IUPAC name for (2-Allylphenoxy)trimethylsilane
An In-depth Technical Guide: Trimethyl-(2-prop-2-enylphenoxy)silane
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and synthetic chemistry. It provides an in-depth analysis of trimethyl-(2-prop-2-enylphenoxy)silane, covering its fundamental properties, synthesis, and critical applications, with a focus on the strategic rationale behind its use in complex molecular design.
Strategic Importance in Organic Synthesis
Trimethyl-(2-prop-2-enylphenoxy)silane, commonly known as (2-Allylphenoxy)trimethylsilane, is an organosilicon compound of significant value in multi-step organic synthesis. Its structure combines a phenol protected as a trimethylsilyl (TMS) ether with an ortho-allyl group. This unique combination makes it a highly useful intermediate for two primary reasons. Firstly, the TMS ether serves as a robust and selectively removable protecting group for the reactive phenolic hydroxyl group, allowing for transformations on other parts of the molecule that would be incompatible with a free phenol.[1][2][3] Secondly, the 2-allylphenol core, from which this compound is derived, is a classic product of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[4][5] Therefore, this silylated derivative acts as a stable, protected synthon, enabling the incorporation of the o-allylphenol moiety into more complex molecular architectures.
Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is trimethyl-(2-prop-2-enylphenoxy)silane .[6][7] The name is derived by treating the molecule as a silane substituted with a trimethyl group and a (2-prop-2-enyl)phenoxy group. The term "allyl" is a common name for the prop-2-en-1-yl group.
Common Synonyms:
-
Silane, trimethyl[2-(2-propenyl)phenoxy]-[6]
-
o-allylphenoxytrimethylsilane[7]
-
1-Allyl-2-(trimethylsiloxy)benzene[9]
The structural formula clearly shows the trimethylsilyl group (Si(CH₃)₃) attached to the oxygen of a phenol, which itself is substituted with an allyl group (–CH₂CH=CH₂) at the ortho (position 2) of the benzene ring.
Physicochemical and Safety Data
The physical properties and safety information for trimethyl-(2-prop-2-enylphenoxy)silane are summarized below. This data is critical for proper handling, storage, and use in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 18042-43-8 | [7][8] |
| Molecular Formula | C₁₂H₁₈OSi | [6][8] |
| Molecular Weight | 206.36 g/mol | [6][7][8] |
| Appearance | White solid | [6] |
| Boiling Point | 85 °C at 5 mmHg | [6][9] |
| Density | 0.925 g/cm³ | [6][9] |
| SMILES | C(C)OC1=CC=CC=C1CC=C | [6][7] |
| InChI Key | LJIXCUHZKDSCQX-UHFFFAOYSA-N | [6][7] |
Table 2: GHS Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [6][7][8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [6][7][8] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P362+P364 | [7][8] |
Synthesis Protocol: Silylation of 2-Allylphenol
Principle and Rationale
The most direct and common synthesis of trimethyl-(2-prop-2-enylphenoxy)silane is the silylation of 2-allylphenol. This reaction exemplifies the use of silyl ethers as protecting groups for alcohols and phenols.[1][3] The choice of a trimethylsilylating agent, such as chlorotrimethylsilane (TMSCl), is driven by its reactivity and the relative ease of both introducing and later removing the TMS group. The reaction requires a base, typically a tertiary amine like triethylamine (Et₃N) or a nitrogen heterocycle like imidazole, to act as a proton scavenger. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the acidic conditions from promoting side reactions.
Caption: Synthesis workflow for trimethyl-(2-prop-2-enylphenoxy)silane.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-allylphenol (1.0 eq.). Dissolve the phenol in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or imidazole (1.5 eq.), to the solution and stir.
-
Silylation: Cool the mixture to 0 °C using an ice bath. Slowly add chlorotrimethylsilane (TMSCl, 1.1 eq.) dropwise via syringe. The formation of a white precipitate (the hydrochloride salt of the base) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting 2-allylphenol spot.
-
Workup: Upon completion, dilute the reaction mixture with a nonpolar solvent like diethyl ether or hexane. Filter the mixture to remove the precipitated hydrochloride salt. Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure trimethyl-(2-prop-2-enylphenoxy)silane.
Chemical Reactivity and Synthetic Applications
The Silyl Ether as a Robust Protecting Group
The primary utility of the trimethylsilyl ether moiety is to mask the acidic proton and nucleophilicity of the phenol.[2] Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, including strong bases (e.g., Grignard reagents, organolithiums), hydrides, and many oxidizing agents.[3]
Deprotection (Cleavage): The TMS group can be selectively removed under mild conditions to regenerate the free phenol. Common methods include:
-
Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are highly effective due to the exceptionally high strength of the silicon-fluoride bond.
-
Acidic Conditions: Mild protic or Lewis acids can cleave the silyl ether. Acetic acid in aqueous THF or HCl in methanol are commonly employed.
Context: The Claisen Rearrangement of Allyl Phenyl Ether
To fully appreciate the synthetic value of trimethyl-(2-prop-2-enylphenoxy)silane, it is essential to understand its origin from the Claisen rearrangement.[10] This reaction is a thermal, pericyclic[11][11]-sigmatropic rearrangement of an allyl phenyl ether.[4][5] Heating allyl phenyl ether initiates a concerted process that forms a new carbon-carbon bond at the ortho position, yielding a transient non-aromatic dienone intermediate, which rapidly tautomerizes to the stable 2-allylphenol product.[4] The silylation of this product provides the title compound, effectively "locking in" the result of this powerful C-C bond formation for use in subsequent synthetic steps.
Caption: The synthetic pathway from allyl phenyl ether to the title compound.
Reactivity of the Allyl and Aryl Groups
With the phenol protected, the other functional groups in the molecule can be selectively targeted:
-
Allyl Group: The terminal double bond is available for a wide range of alkene chemistry, including hydrogenation, dihydroxylation, epoxidation, and hydroboration-oxidation, without interference from the protected phenol.
-
Aromatic Ring: The trimethylsilyloxy group is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution. Further substitution on the ring can be achieved, although steric hindrance from the adjacent allyl group will influence regioselectivity.
Conclusion
Trimethyl-(2-prop-2-enylphenoxy)silane is a versatile and valuable reagent in modern organic synthesis. Its significance lies not in its own biological activity, but in its role as a key building block. By providing a stable, protected form of 2-allylphenol—the product of the strategic Claisen rearrangement—it enables chemists to perform delicate operations on other parts of a molecule and to introduce the o-allylphenol functionality into complex targets under controlled conditions. Its straightforward synthesis and predictable reactivity make it an indispensable tool for researchers and drug development professionals aiming to construct intricate molecular frameworks.
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Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
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